molecular formula C4H8ClN B7721423 2,5-dihydro-1H-pyrrol-1-ium;chloride

2,5-dihydro-1H-pyrrol-1-ium;chloride

Cat. No.: B7721423
M. Wt: 105.56 g/mol
InChI Key: GBGHNSYFGCVGDX-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrol-1-ium chloride is a chemical compound with the molecular formula C4H7N·HCl It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-1H-pyrrol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of pyrrole with hydrochloric acid. The reaction typically occurs under mild conditions, with the pyrrole being dissolved in an appropriate solvent such as ethanol or water, and hydrochloric acid being added slowly to the solution. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of 2,5-dihydro-1H-pyrrol-1-ium chloride may involve more efficient and scalable methods. These could include continuous flow processes where pyrrole and hydrochloric acid are continuously fed into a reactor, and the product is continuously removed and purified. This method can increase the yield and purity of the final product while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form 2,5-dihydro-1H-pyrrole.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the chloride ion.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of pyrrole.

    Reduction: The major product is 2,5-dihydro-1H-pyrrole.

    Substitution: Products depend on the nucleophile used, resulting in different substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dihydro-1H-pyrrol-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dihydro-1H-pyrrol-1-ium chloride exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

2,5-Dihydro-1H-pyrrol-1-ium chloride can be compared with other similar compounds, such as:

    Pyrrole: The parent compound, which lacks the chloride ion.

    2,5-Dihydro-1H-pyrrole: The reduced form of the compound.

    3-Pyrroline: Another derivative of pyrrole with different chemical properties.

The uniqueness of 2,5-dihydro-1H-pyrrol-1-ium chloride lies in its specific reactivity due to the presence of the chloride ion, which can be utilized in various chemical transformations and applications.

Properties

IUPAC Name

2,5-dihydro-1H-pyrrol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHNSYFGCVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC[NH2+]1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dihydro-1H-pyrrol-1-ium;chloride
Reactant of Route 2
2,5-dihydro-1H-pyrrol-1-ium;chloride
Reactant of Route 3
2,5-dihydro-1H-pyrrol-1-ium;chloride
Reactant of Route 4
2,5-dihydro-1H-pyrrol-1-ium;chloride
Reactant of Route 5
2,5-dihydro-1H-pyrrol-1-ium;chloride

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